(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate
Description
The compound “(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate” (CAS RN: 622798-62-3) is a benzofuran-derived ester featuring a 3,4,5-trimethoxybenzylidene group at the C2 position and a 2-methoxybenzoate ester at C4. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and intermolecular interactions. Its synthesis likely involves condensation of a substituted benzofuran precursor with a trimethoxybenzaldehyde derivative, followed by esterification with 2-methoxybenzoic acid .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-19-8-6-5-7-18(19)26(28)33-16-9-10-17-20(14-16)34-21(24(17)27)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPRGIPWIKCQV-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core and multiple methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of methoxy groups enhances its solubility and biological activity. The compound's structural uniqueness is attributed to the combination of the benzofuran and trimethoxybenzylidene moieties.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The trimethoxybenzylidene moiety may facilitate binding to enzymes or receptors, potentially modulating their activity. The benzoate group could enhance cellular uptake, allowing for increased bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that this compound can scavenge free radicals effectively.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is particularly valuable in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Reduced reactivity |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy groups | Altered chemical properties |
| 5-Methoxyflavone | Contains methoxy groups | Antioxidant activity |
| Benzofuran Derivative A | Similar core structure | Antimicrobial properties |
Case Studies
- Study on Antioxidant Activity : A study conducted by Ivanova et al. (2024) evaluated the antioxidant capacity of compounds similar to this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µM.
- Anti-inflammatory Study : Research published in Lett. Drug Des. Discov. highlighted the compound's ability to inhibit COX enzymes in vitro. The IC50 values were found to be comparable to standard anti-inflammatory drugs.
- Anticancer Research : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µM while sparing normal fibroblast cells.
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing primarily in substituent patterns on the benzylidene ring or the ester group. Below is a detailed comparison based on the evidence:
Structural Analogs and Substituent Variations
A. 2,6-Dimethoxybenzoate Derivative
- Structure : (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (CAS RN: 858770-04-4)
- Key Difference : The 2-methoxybenzoate group in the target compound is replaced with a 2,6-dimethoxybenzoate ester.
- Impact: The additional methoxy group increases molecular weight (492.14 g/mol vs. The 2,6-substitution may also affect steric hindrance and hydrogen-bonding capacity .
B. Methanesulfonate Derivative
- Structure : (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate (CAS RN: 622812-48-0)
- Key Difference : The benzoate ester is replaced with a methanesulfonate group, and the benzylidene substituents are 2,4,5-trimethoxy (vs. 3,4,5-trimethoxy).
- Impact: The sulfonate group introduces stronger acidity and hydrophilicity compared to the ester. The altered methoxy substitution pattern (2,4,5 vs.
C. Benzodioxole Derivative
- Structure : [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate (CAS RN: 859666-50-5)
- Key Difference : The 3,4,5-trimethoxybenzylidene group is replaced with a 1,3-benzodioxole ring, and a methyl group is added at C7 of the benzofuran core.
- The methyl group at C7 adds steric bulk, which could influence packing in the crystal lattice .
Molecular and Physical Properties
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 622798-62-3 | Not explicitly stated | ~476.12 (estimated) | 3,4,5-Trimethoxybenzylidene, 2-methoxybenzoate |
| 2,6-Dimethoxybenzoate Analog | 858770-04-4 | C₂₇H₂₄O₉ | 492.14 | 3,4,5-Trimethoxybenzylidene, 2,6-dimethoxybenzoate |
| Methanesulfonate Analog | 622812-48-0 | C₂₀H₁₈O₉S | 434.41 | 2,4,5-Trimethoxybenzylidene, methanesulfonate |
| Benzodioxole Derivative | 859666-50-5 | C₂₇H₂₂O₉ | 490.50 | 1,3-Benzodioxole, 3,4,5-trimethoxybenzoate |
Implications of Substituent Changes
- Electron-Donating Effects: Methoxy groups enhance electron density on aromatic rings, influencing π-π stacking and hydrogen-bonding interactions. The 3,4,5-trimethoxy pattern in the target compound maximizes symmetry and donor capacity compared to 2,4,5-trimethoxy or benzodioxole systems .
- Solubility : Esters generally exhibit lower solubility in polar solvents than sulfonates. The methanesulfonate analog may have improved aqueous solubility, while the benzodioxole derivative’s lipophilicity favors organic phases .
- Crystallinity : Symmetric substituents (e.g., 3,4,5-trimethoxy) promote crystalline packing, as seen in widespread use of SHELX for structural refinement. Asymmetric patterns (e.g., 2,4,5-trimethoxy) may result in less ordered crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
